molecular formula C9H9BrN2 B577804 4-Bromo-2-(dimethylamino)benzonitrile CAS No. 1365272-41-8

4-Bromo-2-(dimethylamino)benzonitrile

Cat. No. B577804
M. Wt: 225.089
InChI Key: PCXINOFREHRZRL-UHFFFAOYSA-N
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Description

“4-Bromo-2-(dimethylamino)benzonitrile” is a chemical compound with the molecular formula C9H9BrN2 . It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .


Synthesis Analysis

The synthesis of “4-Bromo-2-(dimethylamino)benzonitrile” involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(dimethylamino)benzonitrile” is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitrile group (CN) attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-(dimethylamino)benzonitrile” are complex and subject to ongoing research . One study suggests that the compound exhibits dual fluorescence, a rare phenomenon where a given fluorophore shows two distinct emission bands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(dimethylamino)benzonitrile” include a molecular weight of 225.09 and a molecular formula of C9H9BrN2 .

Scientific Research Applications

Application 1: Simulation and Analysis of the Transient Absorption Spectrum

  • Summary of the Application : This research focuses on the transient absorption (TA) spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile . DMABN is a well-known model compound for dual fluorescence .
  • Methods of Application : The study involves calculating the TA spectrum based on nonadiabatic molecular dynamics simulations . The spectrum is broken down into contributions from twisted and nontwisted molecular geometries .
  • Results or Outcomes : The study found that the excited-state absorption band near 1.7 eV (ca. 700 nm) is attributed to the near-planar locally excited (LE) minimum on the S1 state . The study also demonstrated that the second-order approximate coupled cluster singles and doubles (CC2) method can be used successfully to calculate the TA spectra of moderately large organic molecules .

Application 2: Photoinduced Oxidation

  • Summary of the Application : This research aims to characterize the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile (DMABN) as a representative of this contaminant .
  • Methods of Application : The study involves laser flash photolysis investigations .
  • Results or Outcomes : The specific results or outcomes of this study are not detailed in the available information .

Safety And Hazards

Safety data sheets suggest that exposure to “4-Bromo-2-(dimethylamino)benzonitrile” should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

The future directions for research on “4-Bromo-2-(dimethylamino)benzonitrile” could involve further exploration of its photophysical properties, particularly its dual fluorescence . Additionally, more research is needed to fully understand its chemical reactions and mechanism of action .

properties

IUPAC Name

4-bromo-2-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXINOFREHRZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742896
Record name 4-Bromo-2-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(dimethylamino)benzonitrile

CAS RN

1365272-41-8
Record name 4-Bromo-2-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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